molecular formula C11H10Cl2N4O6S2 B13961824 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate CAS No. 52610-09-0

2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate

Cat. No.: B13961824
CAS No.: 52610-09-0
M. Wt: 429.3 g/mol
InChI Key: KARQWNJBJZMXNE-UHFFFAOYSA-N
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Description

2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate is a triazine-based sulfonate derivative characterized by a 4,6-dichloro-1,3,5-triazine core linked to a phenylsulfonyl ethyl hydrogen sulphate group. This compound is synthesized via nucleophilic substitution reactions, typically involving cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a starting material. The dichlorotriazinyl intermediate reacts with aminophenyl sulfonamide derivatives under controlled conditions, followed by sulfonation or sulfation steps to introduce the hydrogen sulphate moiety .

Key structural features include:

  • Triazine core: The 4,6-dichloro-1,3,5-triazine group provides reactivity for nucleophilic substitutions, enabling diverse functionalization.

Properties

CAS No.

52610-09-0

Molecular Formula

C11H10Cl2N4O6S2

Molecular Weight

429.3 g/mol

IUPAC Name

2-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]sulfonylethyl hydrogen sulfate

InChI

InChI=1S/C11H10Cl2N4O6S2/c12-9-15-10(13)17-11(16-9)14-7-1-3-8(4-2-7)24(18,19)6-5-23-25(20,21)22/h1-4H,5-6H2,(H,20,21,22)(H,14,15,16,17)

InChI Key

KARQWNJBJZMXNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)CCOS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate

Stepwise Synthetic Route

Step 1: Preparation of 4-Aminophenyl Sulphonyl Ethyl Hydrogen Sulphate Intermediate
  • Starting from aniline , it is first acylated with acetic anhydride to form N-acetanilide .
  • This intermediate undergoes chlorosulfonation to yield p-acetamidobenzenesulfonyl chloride .
  • Hydrolysis and neutralization lead to p-aminobenzenesulfonyl ethanol .
  • Finally, treatment with sulfuric acid converts the sulfonyl ethanol to p-aminobenzenesulfonyl ethyl hydrogen sulphate .

This sequence is critical to install the sulphonyl-ethyl hydrogen sulphate functionality on the aromatic amine precursor, which will later be linked to the triazine core.

Step 2: Synthesis of 4,6-Dichloro-1,3,5-triazine Derivatives
  • The starting material for the triazine core is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) .
  • Selective substitution at the 2-position is achieved by reacting cyanuric chloride with appropriate amines under controlled temperature (usually 0–25 °C).
  • For this compound, the amine is the 4-aminophenyl sulphonyl ethyl hydrogen sulphate prepared in Step 1.
  • The reaction is typically carried out in a polar aprotic solvent such as acetone or dioxane with a base like potassium carbonate to neutralize the released HCl.
  • The reaction mixture is stirred or refluxed until completion, monitored by TLC or HPLC.
Step 3: Coupling and Final Functionalization
  • The 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl sulphonyl ethyl hydrogen sulphate is isolated by filtration and recrystallization from ethanol or aqueous ethanol.
  • Purification involves washing with water and organic solvents to remove unreacted starting materials and byproducts.
  • The final compound is characterized by melting point, NMR, and elemental analysis to confirm structure and purity.

Reaction Conditions and Yields

Step Reaction Conditions Solvent Temperature Yield (%) Notes
1 Aniline → N-acetanilide → p-acetamidobenzenesulfonyl chloride → p-aminobenzenesulfonyl ethanol → p-aminobenzenesulfonyl ethyl hydrogen sulphate Acetylation, chlorosulfonation, hydrolysis, sulfuric acid treatment Various (Acetic anhydride, sulfuric acid) RT to reflux 60–80 Multi-step, intermediate purification
2 Cyanuric chloride + p-aminobenzenesulfonyl ethyl hydrogen sulphate Stirring with K2CO3 Acetone or dioxane 0–40 °C 60–75 Controlled substitution on triazine
3 Isolation and purification Filtration, recrystallization Ethanol/aqueous ethanol RT 70–85 Final product purity

Analytical Characterization Supporting Preparation

Research Discoveries and Optimization Notes

  • The selective substitution on the triazine ring is highly temperature-dependent; lower temperatures favor monosubstitution at the 2-position, preventing polysubstitution.
  • Use of bases such as potassium carbonate neutralizes HCl formed during substitution, improving yield and purity.
  • Sulfation steps require careful control of sulfuric acid concentration and reaction time to avoid over-sulfation or decomposition.
  • Recrystallization solvents and conditions significantly affect the final product purity and yield; aqueous ethanol is preferred for better crystallinity.
  • The compound serves as a dye intermediate, and its purity directly influences the quality of downstream dye products.

Summary Table of Preparation Methods

Parameter Details
Starting materials Aniline, cyanuric chloride, acetic anhydride, sulfuric acid
Key intermediates N-acetanilide, p-acetamidobenzenesulfonyl chloride, p-aminobenzenesulfonyl ethanol
Reaction types Acylation, chlorosulfonation, nucleophilic aromatic substitution, sulfation
Solvents Acetone, dioxane, ethanol, aqueous sulfuric acid
Temperature range 0 °C to reflux (~100 °C)
Purification Filtration, recrystallization
Characterization NMR, elemental analysis, FTIR, HPLC, melting point

Chemical Reactions Analysis

2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium carbonate, primary amines, and various solvents like dioxane and dichloroethane . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate involves its interaction with biological molecules. The compound’s triazine core can interact with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . This interaction can disrupt essential biological pathways, resulting in antimicrobial and cytotoxic effects .

Comparison with Similar Compounds

Structural Analogs

Triazinyl Sulfonamides

Compounds such as 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonamide share the triazine-sulfonamide backbone but lack the ethyl hydrogen sulphate group. These derivatives are primarily used as intermediates in drug synthesis (e.g., BACE1 inhibitors for Alzheimer’s disease) due to their ability to modulate enzyme activity through sulfonamide-mediated hydrogen bonding .

Triazinyl Sulfonate Esters

Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester) is a herbicidal compound. Unlike the target compound, its sulfonyl group is esterified, reducing hydrophilicity and enhancing membrane permeability for agricultural applications .

Functional Analogs

Pesticidal Triazines

Triazine derivatives like triflusulfuron methyl and ethametsulfuron methyl feature methyl ester substituents instead of hydrogen sulphate. These compounds inhibit acetolactate synthase (ALS) in weeds, leveraging the triazine core’s stability and sulfonylurea linkages for targeted action. The target compound’s sulfate group may limit pesticidal utility due to higher water solubility and reduced bioavailability in lipid-rich environments .

Dye-Intermediate Triazines

Compounds such as 1-amino-4-[(4-amino-2-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid disodium salt (reacted with the target compound) are used in textile dyes. The hydrogen sulphate group in the target compound enhances dye solubility but introduces regulatory concerns (e.g., aquatic toxicity) due to persistent sulfonate residues .

Physicochemical and Regulatory Comparisons

Compound Name Core Structure Substituents Applications Toxicity/Regulatory Status
Target Compound Triazinyl-sulfonate Ethyl hydrogen sulphate Research intermediate H318 (Eye damage), H412 (Aquatic)
4-[(4,6-Dichlorotriazinyl)amino]benzenesulfonamide Triazinyl-sulfonamide Sulfonamide BACE1 inhibitors Not classified
Metsulfuron methyl ester Triazinyl-sulfonylurea Methyl ester Herbicide H317 (Skin sensitization)
Anthraquinone dye derivative Triazinyl-anthraquinone Disodium sulfonate Textile dye H410 (Aquatic chronic)

Key Findings :

  • Reactivity : The target compound’s hydrogen sulphate group increases polarity, making it less suitable for hydrophobic interactions compared to sulfonamides or esters.
  • Toxicity: Classified under EU regulations as H318 (serious eye damage) and H412 (harmful to aquatic life), reflecting stricter regulatory scrutiny than non-sulfonated triazines .
  • Applications : While sulfonamide analogs are explored for therapeutic use, the target compound’s primary utility lies in chemical synthesis intermediates or dye formulations.

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